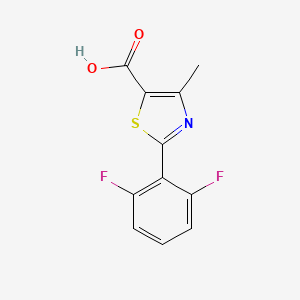

2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Beschreibung

2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a 2,6-difluorophenyl group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 5. This structure combines electron-withdrawing fluorine atoms, a lipophilic methyl group, and a polar carboxylic acid, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

IUPAC Name |

2-(2,6-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2S/c1-5-9(11(15)16)17-10(14-5)8-6(12)3-2-4-7(8)13/h2-4H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMRBVMIPCZONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(C=CC=C2F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2,6-difluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and carboxylation steps.

Industrial Production Methods

In industrial settings, the production of 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has been investigated for its potential pharmacological properties:

- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.

- Anticancer Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The difluorophenyl group may enhance the compound's ability to penetrate cell membranes and target cancerous tissues effectively.

- Enzyme Inhibition : The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer.

Agricultural Applications

The compound's efficacy as a plant protection agent is notable:

- Pesticidal Activity : Preliminary studies suggest that 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid may act as an effective pesticide against various agricultural pests, including insects and nematodes. Its application could lead to improved crop yields and reduced reliance on traditional pesticides.

- Herbicide Development : The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for herbicide development. Research into its selectivity and effectiveness against target weeds is ongoing.

Materials Science

In materials science, this compound is being explored for its potential use in the synthesis of novel materials:

- Polymer Chemistry : The thiazole ring can be utilized as a monomer in the production of polymers with unique properties. These polymers could have applications in coatings, adhesives, and other industrial materials.

- Ligand Development : The compound can serve as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit interesting catalytic properties.

Case Studies

Several case studies highlight the applications of 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Effects | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study C | Pesticidal Efficacy | Showed effective control of aphid populations in field trials with minimal phytotoxicity to crops. |

Wirkmechanismus

The mechanism of action of 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and thiazole ring contribute to its binding affinity and specificity, allowing it to modulate the activity of its targets. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Positioning

The compound’s properties are heavily influenced by the positions of its substituents. Below is a comparative analysis with key analogs:

Key Observations:

- Methyl Group Impact: The 4-methyl group in the target compound increases lipophilicity compared to non-methylated analogs, which could enhance membrane permeability in drug candidates .

- Halogen Effects : Replacing the 2,6-difluorophenyl group with a chlorothiophene () introduces a bulkier, more electronegative substituent, likely affecting binding affinity in enzyme targets .

Electronic and Steric Effects

- Fluorine vs. Chlorine : The 2,6-difluorophenyl group in the target compound provides strong electron-withdrawing effects, stabilizing the carboxylic acid’s deprotonated form (lower pKa) compared to chlorine-substituted analogs (e.g., ). This increases solubility in polar solvents .

Biologische Aktivität

2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on recent research findings.

The synthesis of 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the condensation of 2,6-difluoroaniline with appropriate thiazole derivatives under controlled conditions. The reaction is often carried out in polar aprotic solvents like dimethylformamide at elevated temperatures to ensure high yield and purity.

1. Antioxidant Activity

Research indicates that thiazole derivatives exhibit significant antioxidant properties. A study demonstrated that 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid showed effective free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The compound's ability to inhibit xanthine oxidase was also noted, with an IC50 value comparable to standard antioxidants like febuxostat .

2. Anticancer Activity

Thiazole derivatives have been investigated for their anticancer potential. In vitro studies revealed that 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid inhibited the proliferation of various cancer cell lines. The compound exhibited IC50 values ranging from 7 to 20 µM against breast and prostate cancer cell lines, indicating its potential as an effective anticancer agent . Mechanistic studies suggested that the compound may induce apoptosis and inhibit angiogenesis in cancer cells.

3. Antibacterial Activity

The antibacterial efficacy of thiazole derivatives has been well documented. Preliminary studies showed that 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid displayed activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were reported in the range of 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa, demonstrating its potential as a therapeutic agent for bacterial infections .

4. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. Studies indicated that treatment with 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid resulted in significant reductions in these cytokines compared to control groups . This suggests its potential use in conditions characterized by chronic inflammation.

Case Studies

Several case studies have explored the therapeutic applications of thiazole derivatives:

- Diabetes Management : In an animal model of Type 2 diabetes induced by streptozotocin (STZ), administration of thiazole derivatives improved insulin sensitivity and lipid profiles while reducing oxidative stress markers .

- Cancer Treatment : A study involving human leukemia cell lines demonstrated that thiazole compounds could effectively inhibit cell growth and induce apoptosis at low concentrations .

Data Summary

The following table summarizes key biological activities and corresponding IC50/MIC values for 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid:

| Biological Activity | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antioxidant | Xanthine oxidase | ~8 μM |

| Anticancer | Breast cancer cell line | 7 - 20 μM |

| Antibacterial | E. faecalis, P. aeruginosa | 40 - 50 µg/mL |

| Anti-inflammatory | IL-6 and TNF-α | Significant reduction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.